2-Chloro-4-methoxyphenylboronic acid 2-Chloro-4-methoxyphenylboronic acid
Brand Name: Vulcanchem
CAS No.: 219735-99-6
VCID: VC3721796
InChI: InChI=1S/C7H8BClO3/c1-12-5-2-3-6(8(10)11)7(9)4-5/h2-4,10-11H,1H3
SMILES: B(C1=C(C=C(C=C1)OC)Cl)(O)O
Molecular Formula: C7H8BClO3
Molecular Weight: 186.4 g/mol

2-Chloro-4-methoxyphenylboronic acid

CAS No.: 219735-99-6

Cat. No.: VC3721796

Molecular Formula: C7H8BClO3

Molecular Weight: 186.4 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-4-methoxyphenylboronic acid - 219735-99-6

Specification

CAS No. 219735-99-6
Molecular Formula C7H8BClO3
Molecular Weight 186.4 g/mol
IUPAC Name (2-chloro-4-methoxyphenyl)boronic acid
Standard InChI InChI=1S/C7H8BClO3/c1-12-5-2-3-6(8(10)11)7(9)4-5/h2-4,10-11H,1H3
Standard InChI Key LOCGPWGCRVKCFN-UHFFFAOYSA-N
SMILES B(C1=C(C=C(C=C1)OC)Cl)(O)O
Canonical SMILES B(C1=C(C=C(C=C1)OC)Cl)(O)O

Introduction

Chemical Identity and Structure

Basic Identification

2-Chloro-4-methoxyphenylboronic acid is an arylboronic acid derivative featuring a benzene ring with three key substituents: a boronic acid group, a chlorine atom, and a methoxy group. This compound is registered under the CAS number 219735-99-6 . It appears in chemical databases and literature under various synonyms, including 4-Borono-3-chloroanisole, 2-Chloro-4-methoxybenzeneboronic acid, and (2-Chloro-4-methoxyphenyl)boronic acid . The molecular formula of this compound is C7H8BClO3, representing its atomic composition .

Physical and Chemical Properties

2-Chloro-4-methoxyphenylboronic acid possesses several distinguishing physical and chemical characteristics that influence its behavior in various applications. These properties are summarized in the following table:

PropertyValue
Molecular FormulaC7H8BClO3
Molar Mass186.4 g/mol
Physical AppearanceWhite solid
Melting Point190-196°C
Boiling Point343.4±52.0°C (Predicted)
Density1.32±0.1 g/cm³ (Predicted)
Flash Point162.7°C
Vapor Pressure2.34E-05 mmHg at 25°C
pKa8.66±0.58 (Predicted)
Refractive Index1.544
Storage ConditionsKeep in dark place, sealed, dry, at room temperature

The compound exhibits moderate water solubility but is soluble in many organic solvents, making it suitable for various reaction conditions and synthetic applications . The boronic acid functionality provides unique reactive properties, particularly in coupling reactions and diol binding interactions .

Applications in Research and Industry

Pharmaceutical Development

2-Chloro-4-methoxyphenylboronic acid plays a significant role in pharmaceutical research and development. This compound serves as a key intermediate in the synthesis of various pharmaceuticals, with particular importance in the development of anti-cancer agents . Its structural features allow for the creation of compounds with enhanced drug efficacy and specificity, contributing to the advancement of targeted therapies .

The presence of both the chloro and methoxy substituents provides opportunities for structure-activity relationship studies in medicinal chemistry programs. These functional groups can influence crucial pharmacological properties such as binding affinity, metabolic stability, and bioavailability of resulting drug candidates .

Organic Synthesis Applications

One of the most valuable applications of 2-Chloro-4-methoxyphenylboronic acid is in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . This palladium-catalyzed reaction enables the formation of carbon-carbon bonds between aryl halides and aryl or vinyl borates or boronic acids . The efficiency of this reaction makes it an essential tool for constructing complex organic molecules that would otherwise be challenging to synthesize .

The specific reaction conditions for Suzuki coupling involving 2-Chloro-4-methoxyphenylboronic acid typically include:

  • Palladium catalysts (e.g., Pd(PPh₃)₄ or Pd(PPh₃)₂Cl₂)

  • Base (e.g., sodium carbonate or barium hydroxide)

  • Solvent systems (often involving ethanol, toluene, or 1,2-dimethoxyethane)

  • Reaction temperatures ranging from 80°C to reflux conditions

  • Reaction times of approximately 3-5 hours

Bioconjugation Applications

The boronic acid functionality of 2-Chloro-4-methoxyphenylboronic acid enables selective binding to diols, making it valuable in bioconjugation techniques . This property allows for the development of targeted drug delivery systems where the boronic acid moiety can bind to specific biomolecules containing diol groups . The reversible nature of boronic acid-diol binding offers advantages in creating responsive delivery systems that can release their payload under specific biological conditions .

Material Science Applications

In material science, 2-Chloro-4-methoxyphenylboronic acid contributes to the production of boron-containing polymers with unique properties . These materials exhibit enhanced thermal stability and electrical conductivity, making them suitable for various electronic applications . The boronic acid functionality enables the formation of reversible covalent bonds, which can be exploited in the development of self-healing materials and responsive polymer systems .

Analytical Chemistry Applications

2-Chloro-4-methoxyphenylboronic acid serves as a reagent in various analytical methods, including chromatography and mass spectrometry . Its utility in these techniques aids in the detection and quantification of biomolecules, particularly those containing diol groups that can interact with the boronic acid functionality . This application extends the compound's value beyond synthetic chemistry into analytical and diagnostic fields.

Experimental Procedures and Synthesis Examples

Suzuki-Miyaura Coupling Examples

Several documented examples demonstrate the effective use of 2-Chloro-4-methoxyphenylboronic acid in Suzuki-Miyaura coupling reactions. One notable example involves the reaction with 2-bromo-5-formylthiazole, which proceeds with palladium tetrakistriphenylphosphine as a catalyst in a mixture of dioxane and sodium bicarbonate solution . This reaction exemplifies the compound's utility in heterocycle functionalization, an important process in medicinal chemistry.

Another well-documented procedure involves coupling with 2-benzyloxy-4-chloro-3-nitro-pyridine:

ParameterCondition
Reactants2-benzyloxy-4-chloro-3-nitro-pyridine + 2-chloro-4-methoxyphenylboronic acid
CatalystPd(PPh₃)₂Cl₂
BaseNa₂CO₃ (2M solution)
SolventsEthanol and toluene
Reaction Time5 hours
TemperatureReflux
Yield36%
Product2-benzyloxy-4-(2-chloro-4-methoxy-phenyl)-3-nitro-pyridine

This reaction demonstrates the effectiveness of 2-chloro-4-methoxyphenylboronic acid in modifying heterocyclic structures with moderate yields .

Pyrimidine Synthesis

A particularly efficient application involves the synthesis of substituted pyrimidines, as shown in the following reaction:

ParameterCondition
Reactants4,6-Dichloro-5-aminopyrimidine + 2-chloro-4-methoxyphenylboronic acid
CatalystPd(PPh₃)₂Cl₂
BaseNa₂CO₃ (2M solution)
SolventsEthanol and toluene
Reaction Time5 hours
TemperatureReflux
Yield73%
Product6-(2-chloro-4-methoxy-phenyl)-N4-(1-propyl-butyl)-pyrimidine-4,5-diamine

This high-yielding reaction highlights the effectiveness of 2-chloro-4-methoxyphenylboronic acid in creating complex heterocyclic structures relevant to pharmaceutical development .

Pyrazolo[1,5-a]pyridine Synthesis

The compound has also been used in the synthesis of pyrazolo[1,5-a]pyridine derivatives:

ParameterCondition
Reactants7-bromo-2-ethyl-3-nitropyrazolo[1,5-a]pyridine + 2-chloro-4-methoxyphenylboronic acid
CatalystTetrakis(triphenylphosphine)palladium(0)
BaseBarium hydroxide octahydrate
Solvents1,2-dimethoxyethane and water
Reaction Time3 hours
Temperature80°C
AtmosphereNitrogen
Product7-(2-Chloro-4-methoxyphenyl)-2-ethyl-3-nitropyrazolo[1,5-a]pyridine

This reaction demonstrates the versatility of 2-chloro-4-methoxyphenylboronic acid in diverse coupling reactions under varied conditions .

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